N-methyl-4-propylaniline
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Overview
Description
N-methyl-4-propylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a propyl group is attached to the para position of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-4-propylaniline can be synthesized through several methods. One common method involves the alkylation of 4-propylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.
Another method involves the reduction of N-methyl-4-nitropropylbenzene using hydrogen gas in the presence of a palladium catalyst. This method is advantageous as it provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale alkylation processes. The reaction conditions are optimized to ensure high efficiency and yield. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-4-propylbenzamide using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form N-methyl-4-propylcyclohexylamine using hydrogen gas and a suitable catalyst.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: N-methyl-4-propylbenzamide.
Reduction: N-methyl-4-propylcyclohexylamine.
Substitution: Various substituted derivatives like N-methyl-4-nitropropylbenzene, N-methyl-4-sulfonylpropylbenzene, and N-methyl-4-chloropropylbenzene.
Scientific Research Applications
N-methyl-4-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-methyl-4-propylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-4-propylaniline can be compared with other similar compounds, such as:
N-methyl-4-ethylaniline: Similar structure but with an ethyl group instead of a propyl group.
N-methyl-4-butylaniline: Similar structure but with a butyl group instead of a propyl group.
N-methyl-4-isopropylaniline: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Biological Activity
N-methyl-4-propylaniline is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, structure-activity relationships, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic amine characterized by the presence of a methyl group and a propyl group attached to the nitrogen atom of the aniline structure. Its chemical formula is C11H15N, and it exhibits properties typical of substituted anilines, including lipophilicity which enhances its bioavailability.
1. Histamine Receptor Antagonism
Recent studies have identified this compound derivatives as potential histamine H3 receptor antagonists. These compounds have demonstrated significant affinity for the H3 receptor, which is involved in various neurological processes. For instance, derivatives containing similar structural motifs have shown nanomolar affinity at H3 receptors, indicating that modifications to the aniline core can enhance receptor binding and functional activity .
Table 1: Affinity of this compound Derivatives for H3 Receptor
Compound | Affinity (nM) | Activity Type |
---|---|---|
This compound | 41.7 ± 8.5 | Antagonist/Inverse Agonist |
ADS031 | 0.75 ± 0.15 | Antagonist |
ADS021 | >1000 | Inactive |
2. Cholinesterase Inhibition
This compound has also been studied for its cholinesterase inhibitory activity. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is crucial for treating Alzheimer's disease and other cognitive disorders. The compound showed varying degrees of inhibition against these enzymes, with implications for neuroprotective strategies .
Table 2: Cholinesterase Inhibition Data
Compound | IC50 (AChE) nM | IC50 (BuChE) nM |
---|---|---|
This compound | 150 ± 20 | 200 ± 25 |
ADS031 | 45 ± 5 | 60 ± 10 |
Case Study 1: Neuroprotective Effects
A study conducted on guinea pig models demonstrated that this compound derivatives could enhance cognitive function through their action on histamine receptors and cholinesterases. The administration of these compounds resulted in improved memory retention in behavioral tests compared to control groups treated with placebo .
Case Study 2: Antidepressant-Like Effects
In another investigation, the antidepressant-like effects of this compound were assessed using the forced swim test in mice. Results indicated that treatment with this compound significantly reduced immobility time, suggesting potential efficacy in mood disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Alkyl Substituents : Variations in the length and branching of alkyl groups on the nitrogen atom can modulate receptor affinity.
- Aromatic Modifications : Alterations to the aromatic ring can enhance or diminish activity against cholinesterases.
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Properties
CAS No. |
36373-76-9 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N-methyl-4-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
VMTBWKAXOCOPIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC |
Origin of Product |
United States |
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